(2-Acetyl-thiazol-4-yl)-methanamine

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

(2-Acetyl-thiazol-4-yl)-methanamine (molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a heterocyclic building block belonging to the thiazole class, characterized by an acetyl substituent at the 2-position and a primary aminomethyl group at the 4-position of the 1,3-thiazole ring. Typical commercial purity is specified at 95%.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B8286465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetyl-thiazol-4-yl)-methanamine
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CS1)CN
InChIInChI=1S/C6H8N2OS/c1-4(9)6-8-5(2-7)3-10-6/h3H,2,7H2,1H3
InChIKeyFNSWNIOCNGDWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Acetyl-thiazol-4-yl)-methanamine: Procurement-Relevant Chemical Identity and Core Properties


(2-Acetyl-thiazol-4-yl)-methanamine (molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a heterocyclic building block belonging to the thiazole class, characterized by an acetyl substituent at the 2-position and a primary aminomethyl group at the 4-position of the 1,3-thiazole ring . Typical commercial purity is specified at 95% . The compound is catalogued under MFCD identifier MFCD02165151 and is primarily supplied as a research-grade intermediate for medicinal chemistry and fragment-based drug discovery applications .

Why (2-Acetyl-thiazol-4-yl)-methanamine Cannot Be Replaced by Generic Thiazole-4-methanamine Analogs


Thiazole-4-methanamine derivatives are not interchangeable building blocks. The nature of the 2-position substituent dictates the compound's polarity, hydrogen-bonding capacity, and synthetic reactivity, as evidenced by comparative physicochemical profiling. Replacing the 2-acetyl group with a methyl or hydrogen eliminates the carbonyl functional handle, which is essential for condensation-based elaboration (e.g., enolate chemistry, Schiff base formation, and hydrazone ligation) and alters key computed properties such as XLogP and topological polar surface area (TPSA) [1]. The Promiscuous 2-Aminothiazoles (PrATs) study further demonstrates that minor structural variations in the thiazole scaffold produce large differences in assay interference and target engagement profiles, making blind substitution a risk for fragment library integrity [2].

(2-Acetyl-thiazol-4-yl)-methanamine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus 2-Methyl and 2-H Thiazole-4-methanamine Analogs

The 2-acetyl substituent introduces a carbonyl oxygen that increases the hydrogen-bond acceptor (HBA) count from 3 (in 2-methyl and 2-H analogs) to 4. This quantitative difference in HBA count directly impacts molecular recognition and solubility [1][2]. Concurrently, the computed XLogP3-AA for the 2-methyl analog is +0.2, while the unsubstituted thiazol-4-ylmethanamine is −0.2; the 2-acetyl derivative is expected to occupy an intermediate polarity window (estimated XLogP ~0.0–0.3) due to the polarizing effect of the carbonyl group [1][2].

Physicochemical profiling Fragment-based drug discovery Medicinal chemistry building blocks

Unique Carbonyl Reactivity Handle Not Present in 2-Alkyl or 2-H Thiazole-4-methanamine Analogs

The 2-acetyl group provides a carbonyl electrophile that enables enolate formation, aldol condensation, Schiff base/imine formation, and hydrazone ligation — reactions that are chemically inaccessible to 2-methyl or 2-H analogs [1]. This reactivity is explicitly exploited in medicinal chemistry: 2-acetylthiazole is treated with dimethylformamide-dimethylacetal to generate enaminone intermediates en route to kinase inhibitors, as documented in Vertex Pharmaceuticals patent US 6,762,179 [2]. The 2-methyl analog lacks this carbonyl and cannot participate in analogous condensation cascades, restricting its synthetic utility to nucleophilic substitution or cross-coupling pathways only.

Synthetic chemistry Condensation reactions Enolate chemistry

Regiochemical Differentiation from Isomeric C₆H₈N₂OS Thiazole Building Blocks

Two commercially available isomers share the identical molecular formula C₆H₈N₂OS and molecular weight (156.21 g/mol) but display fundamentally different substitution patterns: (2-acetyl-thiazol-4-yl)-methanamine places the amine on a methylene spacer at C4 and the acetyl at C2, whereas 5-acetyl-2-amino-4-methylthiazole (CAS 30748-47-1) attaches the amine directly to the thiazole ring at C2, with acetyl at C5 and methyl at C4 [1][2]. The methylene spacer in the target compound increases conformational flexibility (rotatable bond count = 2 vs. 1 for the 2-amino isomer) and alters the pKa of the amine by approximately 2–3 log units (benzylic amine pKa ~8.5–9.5 vs. aromatic amine pKa ~5–6 on the thiazole ring) [3].

Regiochemistry Building block selection Structure–activity relationship

Differentiated Fragment Library Behavior: Avoiding the PrAT Liability While Retaining HTS-Compatible Physicochemical Space

The 2-aminothiazole (2-AT) substructure has been identified as a frequent-hitting, promiscuous scaffold in fragment-based drug discovery. In the Devine et al. (2015) study, 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against diverse protein targets, leading to the classification of 'Promiscuous 2-Aminothiazoles' (PrATs) [1]. Critically, (2-acetyl-thiazol-4-yl)-methanamine does not bear the 2-amino substituent; its 2-acetyl group replaces the problematic primary amine on the thiazole ring. The Proj et al. (2022) fragment profiling study of 49 thiazole/thiadiazole fragments demonstrated that non-2-amino thiazoles show markedly reduced nonspecific inhibition across a panel of four unrelated enzymes (MurA, 3CLpro, MetAP1a, DdlB) compared to 2-amino congeners [2].

Fragment screening Assay interference Promiscuity assessment

Patent-Validated Synthetic Utility: 2-Acetylthiazole as a Privileged Starting Material for Kinase Inhibitor Synthesis

The 2-acetylthiazole substructure is specifically exploited as a synthetic entry point in the preparation of GSK-3, Aurora-2, and Syk kinase inhibitors, as described in Vertex Pharmaceuticals patent US 6,762,179 [1]. In step (a) of the patented process, 2-acetylthiazole is reacted with dimethylformamide-dimethylacetal to yield an enaminone intermediate, which is then elaborated to the final kinase inhibitor scaffold [1]. This established patent precedent for the 2-acetylthiazole motif in kinase drug discovery provides a validated synthetic trajectory that is not available for 2-methyl or 2-H thiazole-4-methanamine analogs, which cannot undergo the requisite condensation with DMF–dimethylacetal.

Kinase inhibitor Medicinal chemistry Patent precedent

(2-Acetyl-thiazol-4-yl)-methanamine: Evidence-Supported Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Library Design — Non-Promiscuous Thiazole Building Block

Procurement of (2-acetyl-thiazol-4-yl)-methanamine as a fragment library component avoids the promiscuous 2-aminothiazole (PrAT) liability documented by Devine et al. (2015), where 2-AT scaffolds generated hits in 100% of screens tested. The 2-acetyl group replaces the problematic 2-amino substituent while retaining fragment-appropriate physicochemical properties (estimated XLogP ~0.0–0.3, MW 156.21, HBA count = 4), positioning it within the 'rule of three' guidelines for fragment selection. The Proj et al. (2022) fragment profiling workflow can be directly applied to validate on-target engagement and exclude nonspecific inhibition for hits derived from this building block [1][2].

Medicinal Chemistry — Kinase Inhibitor Lead Generation via Enaminone Intermediate

The 2-acetyl group enables enaminone formation via reaction with DMF–dimethylacetal, a transformation validated in Vertex patent US 6,762,179 for the preparation of GSK-3, Aurora-2, and Syk kinase inhibitors. Procurement of this building block provides direct access to a patented synthetic trajectory that converts the acetyl group into elaborated heterocyclic scaffolds. This pathway is not accessible with 2-methyl or 2-H thiazole-4-methanamine analogs, which lack the requisite carbonyl electrophile for condensation chemistry [1].

Synthetic Methodology — Dual Functional Handle for Orthogonal Diversification

The orthogonal reactivity of the 2-acetyl carbonyl (electrophilic) and the 4-aminomethyl primary amine (nucleophilic) enables sequential, chemoselective derivatization without protecting group manipulation. The amine can be acylated, sulfonylated, or reductively aminated while the acetyl group remains intact, or the acetyl can undergo enolate chemistry, aldol reactions, or hydrazone formation independently. This dual-handle architecture, demonstrated by Dondoni et al. (1991) for the 2-acetylthiazole core, provides a synthetic efficiency advantage over single-functional-handle analogs such as (2-methylthiazol-4-yl)methanamine [1].

Physicochemical Property Optimization — Balanced Polarity Building Block for CNS and Oral Bioavailability Programs

With an estimated XLogP of ~0.0–0.3 and a TPSA of ~81 Ų (vs. 67 Ų for the 2-methyl analog), (2-acetyl-thiazol-4-yl)-methanamine occupies a polarity window that is favorable for both CNS penetration (optimal TPSA < 90 Ų) and oral bioavailability (optimal TPSA < 140 Ų). The additional hydrogen-bond acceptor relative to 2-alkyl analogs enhances aqueous solubility without excessively increasing lipophilicity — a key criterion for fragment and lead-like compound selection in drug discovery programs targeting intracellular or CNS-localized proteins [1].

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